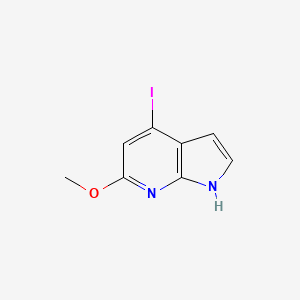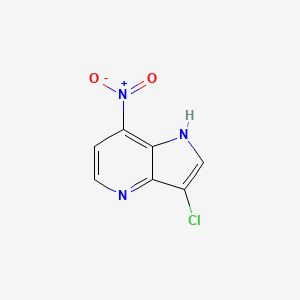![molecular formula C8H5BrN2O2 B3218582 3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid CAS No. 1190310-40-7](/img/structure/B3218582.png)
3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid
説明
3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a pyrrolopyridine derivative that contains a bromine atom at the 3-position and a carboxylic acid group at the 4-position.
作用機序
The mechanism of action of 3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid is not fully understood. However, studies have suggested that this compound exerts its anticancer activity by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. Additionally, 3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid exhibits low toxicity towards normal cells, indicating its potential as a selective anticancer agent. Additionally, this compound has been shown to inhibit the growth of bacterial and viral pathogens, indicating its potential as an antimicrobial and antiviral agent.
実験室実験の利点と制限
One of the major advantages of using 3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid in lab experiments is its potent anticancer activity. Additionally, this compound exhibits low toxicity towards normal cells, making it a promising candidate for further development as a selective anticancer agent. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability for research purposes.
将来の方向性
There are several future directions for research on 3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid. One of the major areas of research is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of 3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid and its potential therapeutic applications. Finally, future research should focus on the development of novel derivatives of this compound with improved pharmacological properties.
科学的研究の応用
3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid has been extensively studied for its potential therapeutic applications. One of the major areas of research has been in the field of cancer treatment. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, 3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid has been shown to possess anti-inflammatory, antimicrobial, and antiviral properties.
特性
IUPAC Name |
3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-2-11-6-3-10-1-4(7(5)6)8(12)13/h1-3,11H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEIMKFVQZKEIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C=NC=C2C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1h-Pyrrolo[2,3-c]pyridine,4-nitro-](/img/structure/B3218500.png)
![3-iodo-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B3218504.png)
![3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B3218507.png)
![1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid, 4-nitro-](/img/structure/B3218510.png)
![7-methyl-6-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3218540.png)
![3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile](/img/structure/B3218550.png)
![3-iodo-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B3218563.png)
![6-Methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3218569.png)

![3-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B3218602.png)
![5-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine](/img/structure/B3218606.png)
![3-chloro-7-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3218614.png)
![3-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3218619.png)
